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Compound of Interest

Compound Name: Despropylene Gatifloxacin

Cat. No.: B193934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is recognized for its broad-spectrum

activity against a variety of pathogens. Its mechanism of action involves the inhibition of

bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication.[1]

Despropylene Gatifloxacin is a known metabolite and impurity of Gatifloxacin.[2] This

technical guide provides an in-depth look at the chemical structure of Despropylene
Gatifloxacin, offering a comparative analysis with its parent compound, Gatifloxacin. This

document details the synthesis, chemical properties, and biological implications, presenting

quantitative data in structured tables and outlining key experimental methodologies.

Chemical Structures
The chemical structures of Gatifloxacin and Despropylene Gatifloxacin are presented below.

The primary structural difference lies in the substitution at the C-7 position of the quinolone

core. Gatifloxacin features a 3-methylpiperazinyl group, while Despropylene Gatifloxacin has

a 2-aminoethylamino side chain.

Gatifloxacin

IUPAC Name: 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid
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Molecular Formula: C₁₉H₂₂FN₃O₄

Molecular Weight: 375.39 g/mol

Despropylene Gatifloxacin

IUPAC Name: 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid[3]

Molecular Formula: C₁₆H₁₈FN₃O₄[3]

Molecular Weight: 335.34 g/mol [3]

Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's properties is fundamental for drug

development. The following tables summarize key physicochemical and spectroscopic data for

both Gatifloxacin and Despropylene Gatifloxacin.

Table 1: Physicochemical Properties

Property Gatifloxacin Despropylene Gatifloxacin

Molecular Formula C₁₉H₂₂FN₃O₄ C₁₆H₁₈FN₃O₄

Molecular Weight ( g/mol ) 375.39 335.34[3]

CAS Number 112811-59-3 172426-86-7

Table 2: Spectroscopic Data

While specific experimental NMR data for Despropylene Gatifloxacin is not readily available

in the searched literature, typical chemical shift ranges for similar fluoroquinolone structures

can be predicted. Mass spectrometry data for related compounds have been reported.
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Data Type Gatifloxacin Despropylene Gatifloxacin

¹H NMR Data available in literature

Predicted shifts would show

signals for the ethylamino

group protons and the

absence of the methyl and

piperazine protons seen in

Gatifloxacin.

¹³C NMR Data available in literature

Predicted shifts would indicate

the presence of the ethylamino

carbon signals and the

absence of the methyl and

piperazine carbon signals.

Mass Spectrometry (m/z) [M+H]⁺ ≈ 376.16 [M+H]⁺ ≈ 336.13

Synthesis Protocols
The synthesis of Despropylene Gatifloxacin is noted in the literature as a metabolite and

impurity of Gatifloxacin. While a detailed, standalone protocol for its synthesis is not extensively

published, its formation can be inferred from the synthesis of related Gatifloxacin dimers.

General Synthesis of Gatifloxacin
The synthesis of Gatifloxacin typically involves the condensation of a cyclopropyl-fluoro-

quinolone carboxylic acid derivative with 2-methylpiperazine.[2] One common starting material

is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]

Inferred Synthesis of Despropylene Gatifloxacin
The synthesis of Despropylene Gatifloxacin, or 7-((2-aminoethyl)amino)-1-cyclopropyl-6-

fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, would logically involve the

reaction of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

with ethylenediamine. This reaction would substitute the fluorine at the C-7 position with the

aminoethylamino group.
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Experimental Protocol: Synthesis of a Gatifloxacin Dimer (as a proxy for Despropylene
Gatifloxacin synthesis)

The following protocol for the synthesis of a Gatifloxacin dimer provides insight into the reaction

conditions that could be adapted for the synthesis of Despropylene Gatifloxacin.

Reaction Setup: A suspension of 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-

4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the theoretical precursor to a dimer, and

structurally related to Despropylene Gatifloxacin) is prepared in dimethyl sulfoxide

(DMSO).[2]

Addition of Reagent: To this suspension, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid borondifluoride chelate is added.[2]

Reaction Conditions: The reaction mixture is heated to 70-75 °C and maintained at this

temperature for 16 hours.[2]

Workup: The resulting slurry is cooled to room temperature, and the product is collected by

filtration.[2]

Biological Activity and Mechanism of Action
Gatifloxacin exerts its antibacterial effect by inhibiting bacterial type II topoisomerases,

specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA

replication, transcription, repair, and recombination in bacteria.[1] The inhibition of these

enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.

As Despropylene Gatifloxacin is a metabolite of Gatifloxacin, its biological activity is of

significant interest. While direct comparative studies on the antibacterial potency of

Despropylene Gatifloxacin are limited in the available literature, it is plausible that it retains

some antibacterial activity due to the preserved pharmacophore of the fluoroquinolone core.

However, the modification at the C-7 position is known to influence the potency and spectrum

of activity of fluoroquinolones.

Experimental Protocol: Antibacterial Susceptibility
Testing (MIC Determination)
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The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's

effectiveness. The following is a general protocol for determining the MIC of a compound like

Gatifloxacin or Despropylene Gatifloxacin.

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g.,

Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5

McFarland standard).

Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic are prepared

in a suitable broth medium in a microtiter plate.

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24

hours.

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely

inhibits visible growth of the bacteria.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanism of action and experimental procedures, the following

diagrams are provided in Graphviz DOT language.

Gatifloxacin Mechanism of Action
This diagram illustrates the signaling pathway of Gatifloxacin's antibacterial action.
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Gatifloxacin's inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for MIC Determination
This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC)

of an antibacterial compound.
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Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion
Despropylene Gatifloxacin represents a key molecule in the study of Gatifloxacin's

metabolism and impurity profile. Understanding its chemical structure, properties, and

synthesis is crucial for drug development professionals to ensure the quality, safety, and

efficacy of Gatifloxacin-based therapies. While further research is needed to fully elucidate the

comparative biological activity of Despropylene Gatifloxacin, the information presented in this

guide provides a solid foundation for researchers in the field. The provided experimental

protocols and workflow diagrams serve as practical tools for the synthesis and evaluation of

this and other related fluoroquinolone compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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